molecular formula C4H6F3NO2 B12326178 Methyl 3,3,3-trifluoroalaninate

Methyl 3,3,3-trifluoroalaninate

Cat. No.: B12326178
M. Wt: 157.09 g/mol
InChI Key: MPSBBPUJPYCDGC-UWTATZPHSA-N
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Description

Methyl 3,3,3-trifluoroalaninate (CAS 27240-44-4) is the methyl ester derivative of 3,3,3-trifluoroalanine, a non-proteinogenic, tailor-made amino acid. This compound is characterized by a trifluoromethyl group at the beta-carbon position, a feature that significantly alters its electronic properties, metabolic stability, and lipophilicity compared to its natural analogue, alanine . The molecular formula is C 4 H 6 F 3 NO 2 and it has a molecular weight of 157.09 g/mol . In medicinal chemistry and drug design, this ester serves as a key synthetic intermediate and building block for the incorporation of the 3,3,3-trifluoroalanine moiety into more complex molecules . The introduction of fluorine-containing amino acids is a established strategy to enhance the biological properties of peptide-based therapeutics and small molecule drugs . The trifluoromethyl group can be used to improve metabolic stability by blocking sites of oxidative metabolism, to induce conformational changes in peptides due to its strong electron-withdrawing nature and steric demand, and to enhance membrane permeability and binding selectivity . Researchers utilize this compound in the synthesis of potential protease inhibitors and other bio-active molecules, exploring its unique physicochemical contributions . The compound is offered for research applications and must be handled by qualified professionals. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c1-10-3(9)2(8)4(5,6)7/h2H,8H2,1H3/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSBBPUJPYCDGC-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3,3,3 Trifluoroalaninate and Analogues

Direct Esterification and Protecting Group Strategies for Methyl Esters

The synthesis of methyl 3,3,3-trifluoroalaninate can be achieved through the direct esterification of its parent amino acid, 3,3,3-trifluoroalanine. The most common method for this transformation is the Fischer-Speier esterification, which involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. The reaction proceeds by protonation of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by methanol.

However, a critical consideration in the esterification of amino acids is the presence of the nucleophilic amino group, which can lead to undesired side reactions. To circumvent this, protecting group strategies are almost universally employed. fiveable.me The amino group of 3,3,3-trifluoroalanine is typically protected prior to esterification. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). fiveable.melibretexts.org

Protecting Group Strategy:

N-Protection: The amino group of 3,3,3-trifluoroalanine is first protected, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form N-Boc-3,3,3-trifluoroalanine.

Esterification: The N-protected amino acid is then subjected to esterification. Besides the Fischer method, other mild conditions can be used, such as reaction with methyl iodide in the presence of a base like potassium carbonate, or using coupling agents.

Deprotection (if necessary): The protecting group on the nitrogen can be retained or removed depending on the subsequent application. Boc groups are readily removed with strong acids like trifluoroacetic acid (TFA), while Cbz groups are typically cleaved by catalytic hydrogenolysis. fiveable.melibretexts.org

This strategic use of protecting groups ensures a clean and high-yielding synthesis of the desired methyl ester without polymerization or other side reactions. fiveable.menumberanalytics.com

Alpha-Trifluoromethylated Alpha-Amino Acid Esters Synthesis

The synthesis of α-trifluoromethyl α-amino acid esters is a significant area of research due to the role of these compounds as non-canonical amino acids for creating proteolytically stable peptides. nih.govacs.org General strategies often begin with precursors that already contain the trifluoromethyl group, such as trifluoropyruvates or trifluoroacetaldehyde (B10831) derivatives. rsc.orgmdpi.com

To control the stereochemistry of the final product, chiral auxiliaries are temporarily incorporated into the molecule. fiveable.meresearchgate.net A chiral auxiliary is a stereogenic unit that biases the formation of one stereoisomer over another during a reaction, after which it can be cleaved and recovered. fiveable.memasterorganicchemistry.com

A notable method involves the use of chiral N-sulfinylimines. For instance, ethyl trifluoropyruvate can be reacted with a chiral N-sulfinyl iminophosphorane to form a chiral N-sulfinylimine. Nucleophilic addition of a hydride (reduction) to the C=N bond of this imine proceeds with diastereoselectivity, controlled by the chiral sulfinyl group. rsc.org Subsequent hydrolysis of the resulting sulfinamide yields the enantiomerically enriched 3,3,3-trifluoroalanine, which can then be esterified. rsc.orgacs.org This approach allows for an enantiodivergent synthesis, where either enantiomer of the amino acid can be accessed by choosing the appropriate reducing agent. rsc.org

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to producing enantiopure compounds. creative-peptides.com This strategy relies on a small amount of a chiral catalyst to generate large quantities of a single enantiomer product.

The Strecker synthesis is a classic method for preparing amino acids from an aldehyde or ketone, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com For the synthesis of trifluoroalanine (B10777074) derivatives, a trifluoromethyl ketone or a suitable equivalent serves as the starting material to form a trifluoromethyl-substituted imine.

The key to an enantioselective process is the use of a chiral catalyst during the cyanide addition to the imine. wikipedia.orgnih.gov Chiral thiourea-based catalysts have been successfully employed to control the hydrocyanation step, affording highly enantiomerically enriched α-aminonitriles. nih.gov These catalysts activate the imine through hydrogen bonding, directing the nucleophilic attack of the cyanide ion to one face of the imine. The resulting enantiopure α-aminonitrile can then be hydrolyzed to the carboxylic acid and subsequently esterified to yield the target this compound. Alternatively, chiral auxiliaries, such as (R)-phenylglycine amide, have been used in diastereoselective Strecker reactions that benefit from a crystallization-induced asymmetric transformation to yield diastereomerically pure products. nih.gov

The Mannich and Reformatsky reactions are powerful carbon-carbon bond-forming reactions that have been adapted for the asymmetric synthesis of fluorinated β-amino acids, which are structural isomers of α-amino acids but demonstrate the utility of these methods in building fluorinated amino backbones.

The Mannich-type reaction involves the aminoalkylation of a carbon nucleophile. In the context of fluorinated amino acids, a chiral fluorinated iminium ion can be generated in situ from a 2-trifluoromethyl-1,3-oxazolidine derived from a chiral amino alcohol. acs.orgacs.org This iminium ion reacts with an enolate, such as a silyl (B83357) enol ether, in the presence of a Lewis acid. The stereochemical outcome is controlled by the chiral backbone of the oxazolidine, leading to high diastereoselectivity in the formation of the new stereocenter. acs.orgacs.org

Table 1: Diastereoselective Mannich-Type Reaction for β-Trifluoromethyl β-Amino Ketone Synthesis acs.orgacs.org

Entry Ketone Enol Ether Oxazolidine Source Diastereomeric Ratio (dr) Yield (%)
1 Silyl enol ether of acetophenone from (R)-phenylglycinol 96:4 85
2 Silyl enol ether of tert-butyl methyl ketone from (R)-phenylglycinol 95:5 78
3 Silyl enol ether of cyclohexanone from (R)-phenylglycinol >95:5 82

The Reformatsky reaction utilizes an organozinc reagent, typically formed from an α-haloester and zinc dust. organic-chemistry.org For the synthesis of fluorinated amino acids, a Reformatsky reagent adds to a chiral N-tert-butanesulfinyl imine derived from a trifluoromethyl ketone. nih.govacs.org The sulfinyl group acts as a chiral auxiliary, directing the addition to produce β-trifluoromethyl β-amino esters with high diastereoselectivity. The reaction conditions, such as solvent, can be optimized to maximize the yield and stereoselectivity. acs.org

Table 2: Diastereoselective Reformatsky Reaction for β³,³-Amino Ester Synthesis acs.org

Entry Solvent Temperature (°C) Diastereomeric Ratio (dr) Yield (%)
1 DME 0 50:50 85
2 Et₂O 0 55:45 82
3 THF 0 60:40 80
4 2-Me-THF 0 62:38 83
5 CH₂Cl₂ 0 53:47 75

Transition metal catalysis offers versatile and efficient routes for forming key bonds in the synthesis of complex molecules. Palladium and copper catalysts are particularly prominent in this area.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. nih.gov In the context of amino acids, this strategy allows for the modification of the side chain. For example, using an N-quinolylcarboxamide (AQ) directing group, the unactivated β-C(sp³)–H bonds of alanine (B10760859) can be arylated with aryl iodides using a palladium catalyst. rsc.org This demonstrates the principle of using transition metals to functionalize the amino acid backbone, a strategy that could be conceptually extended to fluorinated analogues. The catalytic cycle typically involves C-H activation to form a palladacycle, followed by oxidative addition, and reductive elimination. youtube.comyoutube.com

Copper-catalyzed reactions have been developed for the regio- and enantioselective synthesis of α-trifluoromethylamines. One such method is the hydroamination of 1-trifluoromethylalkenes. nih.gov In this process, a copper(I) hydride species, generated in situ, adds across the double bond. The reaction with hydroxylamines in the presence of a hydrosilane and a chiral copper-bisphosphine ligand complex yields optically active α-trifluoromethylamines with high regioselectivity and enantioselectivity. nih.gov This method directly constructs the chiral trifluoromethyl-bearing amine core, which is a key precursor to this compound. Copper catalysis is also widely used in various trifluoromethylation reactions, often employing reagents that deliver a CF₃ radical or nucleophile to a substrate. nih.govresearchgate.netresearchgate.net

Aza-Wittig Reaction Strategies for Fluorinated Enamines as Precursors

The aza-Wittig reaction serves as a pivotal method for synthesizing fluorinated enamines, which are crucial intermediates for producing α-trifluoromethyl amino acids. wikipedia.orgchem-station.com This reaction is analogous to the standard Wittig reaction but forms a carbon-nitrogen double bond (imine) instead of a carbon-carbon double bond. wikipedia.orgchem-station.com The process involves the reaction of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone, to yield an imine. wikipedia.orgchem-station.com

The synthesis sequence typically begins with the generation of an iminophosphorane. This is achieved through the Staudinger reaction, where a phosphine, like triphenylphosphine, reacts with an organic azide (B81097). chem-station.com The expulsion of nitrogen gas (N₂) is a significant driving force for this step. youtube.com For the synthesis of precursors to this compound, a key starting material is an azide containing a trifluoromethyl group.

This resulting iminophosphorane is then reacted in situ with an α-ketoester. The carbonyl group of the α-ketoester reacts with the iminophosphorane to form a fluorinated enamine. This enamine is a direct precursor that can be converted to the target α-amino acid ester through subsequent chemical transformations, such as reduction.

A notable application of this strategy involves a one-pot, three-component reaction. For instance, the reaction of 2-azidobenzaldehydes, α-fluoro-β-ketoesters, and amines can proceed through a cascade of Mannich, aza-Wittig, and dehydrofluorinative aromatization reactions to produce functionalized quinolines. researchgate.net While not directly producing this compound, this demonstrates the versatility of using fluorinated substrates in aza-Wittig-based multicomponent reactions. researchgate.net

Table 1: Key Components in Aza-Wittig Synthesis of Fluorinated Enamine Precursors

Component Role Example
Phosphine Reacts with azide to form iminophosphorane Triphenylphosphine (PPh₃)
Fluorinated Azide Source of the fluorinated nitrogen component 2-Azidobenzaldehyde
Carbonyl Compound Reacts with iminophosphorane to form C=N bond α-Fluoro-β-ketoester

Preparation of this compound Hydrochloride and Related Salts

The conversion of amino esters to their hydrochloride salts is a standard procedure to enhance stability, crystallinity, and ease of handling. This compound is typically isolated and purified as its hydrochloride salt.

The preparation process involves dissolving the crude this compound free base in a suitable anhydrous organic solvent. Commonly used solvents include diethyl ether, ethyl acetate (B1210297), or methanol. Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or dioxane) or gaseous HCl is introduced into the mixture.

The basic amine nitrogen of the trifluoroalaninate is protonated by the acid, leading to the formation of the ammonium (B1175870) salt. Due to its ionic nature, the hydrochloride salt is generally less soluble in nonpolar organic solvents than its free base form, causing it to precipitate out of the solution.

The solid salt is then isolated from the liquid by filtration. To remove any remaining soluble impurities, the collected solid is washed with a small amount of a cold, nonpolar solvent like petroleum ether or diethyl ether. Finally, the purified salt is dried under vacuum to remove any residual solvent. A similar procedure can be applied to synthesize other salts by using the corresponding acid (e.g., hydrobromic acid for the hydrobromide salt).

In a related context, the synthesis of 2-methyl-3-trifluoromethylaniline, another fluorinated compound, also involves a final hydrogenation step followed by distillation to yield a crystalline solid. google.com The formation of a hydrochloride salt is a common step in such syntheses, for instance, in the preparation of 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride. google.com

Table 2: General Steps for Hydrochloride Salt Formation

Step Purpose Typical Reagents/Conditions
1. Dissolution Prepare a solution of the free base Anhydrous organic solvent (e.g., diethyl ether, methanol)
2. Protonation React the amine with acid to form the salt Hydrogen chloride (gas or solution in ether/dioxane)
3. Precipitation Induce the salt to crystallize out of solution Cooling the reaction mixture may be required
4. Isolation Separate the solid salt from the solvent Filtration
5. Washing Remove soluble impurities from the salt Cold nonpolar solvent (e.g., petroleum ether)

Chemical Reactivity and Derivatization of Methyl 3,3,3 Trifluoroalaninate

Reactions of the Ester Moiety

The methyl ester group of methyl 3,3,3-trifluoroalaninate is susceptible to reactions typical of carboxylic acid esters, although its reactivity is modulated by the adjacent trifluoromethyl group.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield 3,3,3-trifluoroalanine. The strong electron-withdrawing nature of the trifluoromethyl group can influence the rate of this reaction compared to its non-fluorinated analog, methyl alaninate (B8444949).

Transesterification: This process involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. mdpi.com This reaction is reversible, and an excess of the new alcohol is typically used to drive the equilibrium towards the desired product. mdpi.com For instance, reaction with benzyl (B1604629) alcohol would yield benzyl 3,3,3-trifluoroalaninate.

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, 3,3,3-trifluoroalaninol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. Care must be taken to manage the reactivity of the amino group, often through protection, prior to reduction.

Transformations Involving the Alpha-Amino Group

The primary amino group in this compound is a key site for a variety of chemical modifications, particularly those that are fundamental in peptide synthesis and analytical derivatization.

The nitrogen atom of the alpha-amino group is nucleophilic and readily undergoes acylation with various acylating agents. A prominent example is the protection of the amino group, a crucial step in peptide synthesis to prevent unwanted side reactions.

One of the most common protecting groups is the tert-butyloxycarbonyl (Boc) group . wikipedia.org The N-Boc protected form of this compound can be synthesized by reacting the parent compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is typically performed in a solvent like acetonitrile. wikipedia.org The resulting N-Boc-methyl 3,3,3-trifluoroalaninate is a key building block for incorporating the trifluoroalanine (B10777074) residue into peptide chains. apolloscientific.co.uk The Boc group can be subsequently removed under acidic conditions, for example, using trifluoroacetic acid (TFA). wikipedia.org

Other acylating agents, such as acid chlorides and anhydrides, can also be used to introduce different acyl groups to the amino function, leading to a wide array of N-acylated derivatives.

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds like amino acids for gas chromatography (GC) analysis. thermofisher.comresearchgate.netomicsonline.org The active hydrogens on the amino and any other reactive groups are replaced with a trimethylsilyl (B98337) (TMS) group. thermofisher.com

For this compound, the primary amino group can be readily silylated. A frequently used silylating reagent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com The reaction involves treating the dried amino acid ester with MSTFA, often in a suitable solvent like acetonitrile, to yield the N-trimethylsilyl derivative. thermofisher.com This derivatization is crucial as it prevents the compound from decomposing in the hot GC injector and interacting undesirably with the column material. thermofisher.com

Reactivity of the Trifluoromethyl Group and its Influence on Molecular Properties

The trifluoromethyl (CF₃) group is generally considered to be chemically inert and stable under a wide range of reaction conditions. mdpi.com Its primary role in the context of this compound is to exert a powerful electronic influence on the rest of the molecule.

The high electronegativity of the fluorine atoms makes the CF₃ group a potent electron-withdrawing group. mdpi.com This has several significant consequences for the molecule's properties:

Reduced Basicity of the Amino Group: The electron-withdrawing inductive effect of the CF₃ group significantly decreases the electron density on the alpha-amino nitrogen. This reduces the basicity of the amino group, meaning it has a lower pKa value compared to the non-fluorinated methyl alaninate. acs.org This deactivation can influence the conditions required for reactions involving the amino group.

Modulation of Ester Reactivity: The electron-withdrawing nature of the CF₃ group can also affect the electrophilicity of the ester's carbonyl carbon, potentially influencing the rates of nucleophilic attack in reactions like hydrolysis and transesterification.

Derivatization Strategies for Analytical Characterization (e.g., GC applications)

For the successful analysis of this compound by gas chromatography, derivatization is essential to overcome its inherent polarity and low volatility. thermofisher.comresearchgate.net

Silylation: As discussed in section 3.2.2, silylation is a highly effective derivatization strategy. The use of reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H bond into a less polar and more volatile N-Si(CH₃)₃ bond. thermofisher.comresearchgate.net This allows the compound to be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. omicsonline.orgnih.govnih.gov

Acylation followed by Esterification (or vice versa): Another common two-step derivatization approach for amino acids involves the acylation of the amino group and the esterification of the carboxylic acid. In the case of this compound, the ester is already present. Therefore, a simple acylation of the amino group can also serve as a derivatization method. For instance, reaction with trifluoroacetic anhydride (B1165640) (TFAA) would yield the N-trifluoroacetyl derivative, which is typically volatile enough for GC analysis.

The choice of derivatization reagent depends on the specific analytical requirements, such as the detector being used and the potential for side reactions. The following table summarizes common derivatization approaches for amino acids applicable to this compound for GC analysis.

Derivatization StrategyReagent(s)Functional Group TargetedPurpose
Silylation MSTFA, BSTFAAlpha-amino groupIncrease volatility and thermal stability
Acylation TFAA, Acetic AnhydrideAlpha-amino groupIncrease volatility and improve chromatographic properties
Alkylation/Acylation Isobutyl chloroformate (iBuCF) followed by acylationAlpha-amino groupForms a less polar derivative for GC analysis

These derivatization strategies are crucial for the quantitative and qualitative analysis of this compound in various matrices, enabling its study in fields ranging from synthetic chemistry to metabolomics.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of methyl 3,3,3-trifluoroalaninate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the primary structure of organic molecules.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet, while the α-proton (-CH) and the amine (-NH₂) protons will also have characteristic chemical shifts and may exhibit coupling.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. libretexts.org For this compound, separate resonances are expected for the methyl ester carbon, the α-carbon, and the trifluoromethyl carbon. The chemical shifts of these carbons are influenced by their electronic environment, with the carbonyl carbon of the ester group appearing significantly downfield. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-OCH₃ 3.8 53
-CH 4.5 55
-NH₂ 2.1 -
C=O - 168
-CF₃ - 124 (quartet)

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful technique for studying this compound. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection. youtube.com

The chemical shift of the ¹⁹F nuclei is highly sensitive to the local electronic environment. nih.gov This sensitivity allows for the study of subtle conformational changes and intermolecular interactions. The trifluoromethyl group will appear as a singlet in the ¹⁹F NMR spectrum, assuming free rotation. The chemical shift of this signal can provide insights into the polarity of the surrounding medium. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, can help to confirm the structure. Common fragmentation pathways for amino acid esters include the loss of the methoxy group and cleavage of the carbon-carbon bond adjacent to the nitrogen atom.

X-ray Crystallography for Absolute Configuration and Solid-State Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The data obtained can be used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov For a chiral molecule like this compound, X-ray crystallography can be used to determine its absolute configuration (R or S). It also provides information on bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small and volatile molecule, can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. For this compound, reversed-phase HPLC would be a common method, where the compound is separated based on its polarity. A UV detector can be used for detection, as the ester group provides a chromophore. HPLC is particularly useful for monitoring reaction progress and for isolating the pure compound from a reaction mixture.

Applications of Methyl 3,3,3 Trifluoroalaninate in Contemporary Organic Synthesis

Incorporation into Peptides and Peptidomimetics for Modulated Properties

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for creating peptidomimetics with enhanced therapeutic potential. Methyl 3,3,3-trifluoroalaninate is particularly notable in this regard, as its constituent amino acid, α-(trifluoromethyl)alanine, can significantly alter the biological and physical properties of a peptide scaffold.

Enhancement of Metabolic Stability and Lipophilicity in Biologically Relevant Scaffolds

A primary challenge in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. nih.govnih.gov The introduction of sterically hindered or electronically modified amino acids at or near the cleavage site of a peptide can significantly enhance its metabolic stability. The α-trifluoromethyl (α-Tfm) group of 3,3,3-trifluoroalanine serves as a robust steric shield, effectively blocking the approach of proteolytic enzymes.

Detailed studies on model peptides have demonstrated the profound effect of α-Tfm amino acid substitution on proteolytic resistance. nih.gov A study investigating the stability of peptides against the serine protease α-chymotrypsin found that placing an α-Tfm amino acid at the P1 position (the residue immediately N-terminal to the cleavage site) resulted in absolute stability. nih.gov Even when the substitution was made at the more distant P2 or P'2 positions, considerable proteolytic stability was observed compared to the original, unsubstituted peptide. nih.gov This enhanced stability is attributed to both the steric bulk and the strong electron-withdrawing nature of the trifluoromethyl group, which alters the electronic environment of the adjacent peptide bond.

The increased lipophilicity imparted by fluorination is another key advantage. nih.gov The trifluoromethyl group can increase a peptide's ability to cross biological membranes, a crucial factor for bioavailability. psu.edu This effect is often sought in drug design to improve the pharmacokinetic profile of peptide candidates. nih.govnih.gov

Table 1: Effect of α-Trifluoromethyl (Tfm) Amino Acid Substitution on Proteolytic Stability This table summarizes findings on the resistance of model peptides to cleavage by the protease α-chymotrypsin, demonstrating the stabilizing effect of incorporating an α-Tfm amino acid near the cleavage site.

Position of α-Tfm Substitution Relative Proteolytic Stability Key Finding
P1 Absolute Stability Complete resistance to enzymatic cleavage observed. nih.gov
P2 Considerable Stability Significant increase in stability compared to the unsubstituted peptide. nih.gov
P'1 Configuration Dependent The stereochemistry of the α-Tfm amino acid significantly impacts stability. nih.gov
P'2 Considerable Stability Notable improvement in resistance to proteolysis. nih.gov

Influence on Conformational Behavior and Induction of Specific Folding Motifs (e.g., Beta-Turns)

The incorporation of α-trifluoromethylalanine into a peptide backbone has a significant impact on its three-dimensional structure. The steric demand of the trifluoromethyl group restricts the available conformational space for the peptide chain, often inducing specific secondary structures such as β-turns. nih.govnih.gov β-turns are critical structural motifs in many biologically active peptides, responsible for receptor recognition and binding.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are used to study these conformational changes. nih.govnih.govnih.govnih.gov For instance, NMR studies can reveal the formation of intramolecular hydrogen bonds that are characteristic of turn structures. nih.gov The solvent environment also plays a crucial role; solvents like trifluoroethanol (TFE) are known to promote the formation of ordered structures, including helices and β-turns, in peptides that might otherwise be flexible in aqueous solutions. nih.govnih.gov The presence of a bulky, fluorinated side chain can amplify this effect, guiding the peptide to adopt a more defined and stable conformation.

Utilization in Site-Specific Protein Mutagenesis via Chemical Aminoacylation

Beyond peptide synthesis, the amino acid corresponding to this compound is used in advanced biochemical techniques for protein engineering. Site-specific protein mutagenesis allows for the introduction of non-canonical amino acids at precise locations within a protein's sequence, enabling detailed studies of protein structure and function.

The primary method for this involves the chemical aminoacylation of a transfer RNA (tRNA). In this process, a chemically synthesized and activated form of (RS)-2-amino-2-methyl-3,3,3-trifluoropropanoic acid is attached to a modified tRNA molecule, often a suppressor tRNA that recognizes a stop codon (e.g., the amber codon, UAG). This "charged" tRNA, carrying the fluorinated amino acid, is then introduced into a cell-free protein synthesis system. When the ribosome encounters the corresponding stop codon in the messenger RNA (mRNA) template, the suppressor tRNA delivers the unnatural amino acid, incorporating it into the growing polypeptide chain.

This technique allows researchers to create engineered proteins with a single, precisely placed fluorinated residue. These modified proteins are invaluable for investigating the role of discrete fluorine atoms within a native protein environment. The fluorine atom serves as a sensitive probe for 19F NMR spectroscopy, allowing for detailed analysis of protein dynamics, folding, and interactions with other molecules. This approach provides insights that are not achievable with naturally occurring amino acids, thereby enabling the design of proteins with novel and enhanced properties.

Role in Organocatalytic and Metal-Catalyzed Reactions as a Substrate or Ligand Component

While the direct use of this compound as a ligand is not extensively documented, its diazo derivative, methyl 3,3,3-trifluoro-2-diazopropionate , serves as a key substrate in catalyzed reactions to generate valuable trifluoromethylated intermediates. This diazo compound is a precursor to a CF₃-substituted carbene, which can undergo selective insertion into various bonds.

An efficient method has been developed for the synthesis of novel trifluoromethyl-containing hydroxy- and aminostyrenes that utilizes this chemistry. researchgate.net The process involves the catalytic generation of a CF₃-substituted carbene from methyl 3,3,3-trifluoro-2-diazopropionate. This carbene then selectively inserts into the O-H bonds of o-bromophenol derivatives or the N-H bonds of o-bromoaniline derivatives. researchgate.net Following this key insertion step, the synthesis is completed by a palladium-catalyzed Stille reaction, which substitutes the bromine atom with a vinyl group to yield the final functionalized styrene (B11656) products. researchgate.net

This two-step reaction sequence highlights the utility of this compound's diazo derivative as a versatile substrate in a process that combines a catalytic insertion with a subsequent metal-catalyzed cross-coupling reaction. The ability to functionalize aromatic systems with a trifluoromethylated amino acid ester moiety under catalytic conditions is a significant advancement in creating complex molecular architectures.

The table below summarizes the catalyzed reactions involving the derivative of this compound.

Reaction TypeCatalystSubstrateKey Transformation
Carbene InsertionRhodium(II) acetate (B1210297) (Typical)Methyl 3,3,3-trifluoro-2-diazopropionateInsertion into O-H or N-H bonds
Cross-CouplingPalladium Catalyst (e.g., Pd(PPh₃)₄)o-bromoaryl ether/amineStille reaction to form styrenes

Design and Synthesis of Complex Fluorinated Molecules

The incorporation of the trifluoromethyl group can significantly alter the biological activity, metabolic stability, and lipophilicity of organic molecules. nih.gov Consequently, this compound and its parent amino acid, 3,3,3-trifluoroalanine , are highly sought-after building blocks for the design and synthesis of complex fluorinated molecules, especially in the fields of medicinal and agrochemical chemistry. researchgate.netmdpi.com

Synthesis of Trifluoroalanine-Containing Peptides: 3,3,3-Trifluoroalanine is a crucial unnatural amino acid used in the synthesis of peptidomimetics. mdpi.com Peptides incorporating this residue have shown potential as suicide inhibitors for several pyridoxal-phosphate-dependent enzymes. mdpi.com The development of highly stereoselective, enantiodivergent syntheses of non-racemic 3,3,3-trifluoroalanine has been a key focus, as the chirality of the amino acid is critical for its biological function. mdpi.com One successful methodology relies on the stereoselective reduction of a chiral sulfinimine derived from ethyl trifluoropyruvate, which allows for the controlled synthesis of either the (R) or (S) enantiomer of the amino acid. mdpi.com These enantiopure building blocks are then incorporated into peptide chains using solid-phase peptide synthesis (SPPS) techniques. nih.govyoutube.com The presence of the CF₃ group can enhance the peptide's stability against enzymatic degradation. springernature.com

Synthesis of Fluorinated Heterocycles and Functionalized Aromatics: Heterocyclic compounds are central to the pharmaceutical and agrochemical industries, and the inclusion of a trifluoromethyl group can enhance their efficacy. nih.govresearchgate.net this compound derivatives are instrumental in building such complex molecules. As detailed previously, methyl 3,3,3-trifluoro-2-diazopropionate is used to synthesize functionalized hydroxy- and aminostyrenes. researchgate.net These styrenes are versatile intermediates that can be used to construct a variety of more complex, CF₃-containing heterocyclic systems through subsequent cyclization reactions. The development of synthetic methods that provide access to trifluoromethylated heterocycles remains a significant challenge in organic chemistry, and the use of building blocks like this compound derivatives offers a powerful solution. researchgate.net

The table below lists key complex molecules synthesized using derivatives of this compound.

Starting Material DerivativeTarget Molecule ClassSignificance
3,3,3-TrifluoroalaninePeptidomimeticsEnzyme inhibition, enhanced metabolic stability mdpi.comspringernature.com
Methyl 3,3,3-trifluoro-2-diazopropionateFunctionalized StyrenesIntermediates for complex heterocycles researchgate.net

Theoretical and Computational Investigations of Methyl 3,3,3 Trifluoroalaninate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of methyl 3,3,3-trifluoroalaninate. These calculations provide a detailed picture of electron distribution, orbital energies, and other electronic properties that govern the molecule's stability and reactivity.

Detailed Research Findings: Methods such as B3LYP or B3PW91 are commonly employed to optimize the molecular geometry and calculate fundamental vibrational frequencies. nih.gov The presence of the electron-withdrawing trifluoromethyl (-CF₃) group significantly influences the electronic properties. It lowers the energy of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Calculations of the molecular electrostatic potential (MEP) map reveal the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For this compound, the region around the nitrogen and oxygen atoms exhibits negative potential (red/yellow), indicating nucleophilic character, while the area around the trifluoromethyl group and the alpha-carbon shows a more positive potential (blue), suggesting susceptibility to nucleophiles. Natural Bond Orbital (NBO) analysis further quantifies the charge distribution, confirming the polarization induced by the fluorine atoms. These computational insights are crucial for predicting how the molecule will interact with other reagents and catalysts.

Table 1: Calculated Electronic Properties of this compound Note: The following data is illustrative, based on typical results from DFT calculations for similar fluorinated compounds.

ParameterCalculated ValueMethod/Basis SetSignificance
HOMO Energy-8.5 eVB3LYP/6-311GIndicates ionization potential and electron-donating ability.
LUMO Energy-0.9 eVB3LYP/6-311GIndicates electron affinity and electrophilicity.
HOMO-LUMO Gap7.6 eVB3LYP/6-311GRelates to chemical stability and electronic transitions.
Dipole Moment3.2 DB3LYP/6-311GMeasures overall molecular polarity.
NBO Charge on α-Carbon+0.25 eNBO AnalysisQuantifies the electrophilic nature of the carbon center.
NBO Charge on Nitrogen-0.68 eNBO AnalysisQuantifies the nucleophilic nature of the amine group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory of molecular conformations. nih.gov

When studying intermolecular interactions, such as the binding of the alaninate (B8444949) to a protein active site, MD simulations are particularly powerful. mdpi.com By simulating the complex in an explicit solvent environment, researchers can identify and quantify key interactions like hydrogen bonds, salt bridges, and van der Waals contacts. mdpi.com For instance, simulations can show the hydrogen bond occupancy between the amine group of the alaninate and an acceptor residue in a protein, or between the carbonyl oxygen and a donor residue. mdpi.com Calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can predict the affinity of the molecule for a binding partner. mdpi.com

Table 2: Conformational and Interaction Analysis from a Hypothetical MD Simulation Note: This table represents typical outputs from an MD simulation analysis of a small molecule interacting with a protein.

Analysis TypeMetricResultInterpretation
Conformational Analysis Major Conformers2 distinct clustersThe molecule predominantly exists in two low-energy shapes.
Dihedral Angle (N-Cα-C-O)-65° ± 15° (Cluster 1)Defines the orientation of the ester group relative to the backbone.
Intermolecular Interactions H-Bond Occupancy (NH₂···Acceptor)85%A stable hydrogen bond is formed with the binding partner.
Binding Free Energy (ΔG_bind)-7.2 kcal/molPredicts a thermodynamically favorable binding interaction.
Solvent Accessible Surface Area (SASA)85 Ų (Bound) vs. 210 Ų (Free)Significant burial of the molecule upon binding, indicating a good fit. mdpi.com

Mechanistic Studies of Catalytic Asymmetric Transformations Involving Trifluoroalaninates

Computational chemistry is indispensable for understanding the mechanisms of catalytic asymmetric reactions involving trifluoroalaninates. These studies can map the entire reaction energy profile, identify transition states, and rationalize the origins of enantioselectivity.

Detailed Research Findings: For a given catalytic transformation, DFT calculations can be used to model the structures of reactants, intermediates, transition states, and products. This allows for the construction of a potential energy surface that describes the reaction pathway. For example, in a transition-metal-catalyzed reaction, computations can elucidate the coordination of the trifluoroalaninate to the metal center, the energetics of oxidative addition or reductive elimination steps, and the key bond-forming or bond-breaking events.

A critical application is in explaining enantioselectivity. By calculating the energies of the transition states leading to the (R) and (S) products, researchers can predict which stereoisomer will be formed preferentially. The energy difference between these diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric excess (e.e.) observed experimentally. These models can reveal that selectivity arises from specific steric clashes or favorable non-covalent interactions in one transition state structure over the other. frontiersin.org Such mechanistic insights are vital for the rational design of new and improved chiral catalysts and for optimizing reaction conditions. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data for validation. nih.gov This synergy between theory and experiment provides a robust method for structure confirmation and assignment of spectral features.

Detailed Research Findings: DFT calculations are widely used to predict vibrational and NMR spectra. nih.gov Vibrational frequencies corresponding to IR and Raman spectra can be calculated, and after applying a standard scaling factor to account for anharmonicity and basis set limitations, the predicted spectrum often shows excellent agreement with the experimental one. nih.gov This allows for the confident assignment of specific vibrational modes, such as the C-F stretches, N-H bends, and C=O stretch of this compound.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). Comparing the calculated chemical shifts to experimental values is a primary method for verifying the computed structure. mdpi.com Discrepancies between predicted and measured spectra can point to environmental effects (like solvent interactions) or dynamic processes not captured in the static computational model, prompting more advanced simulations. mdpi.comnih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data Note: Experimental values are hypothetical for illustrative purposes. Calculated values represent typical accuracy.

Spectroscopic ParameterExperimental ValueCalculated Value (B3LYP/6-311G*)Deviation
IR Frequency (cm⁻¹)
C=O Stretch17451780 (1735 scaled)-10 cm⁻¹ (scaled)
N-H Bend16201655 (1614 scaled)-6 cm⁻¹ (scaled)
C-F Symmetric Stretch11501182 (1152 scaled)+2 cm⁻¹ (scaled)
¹³C NMR Shift (ppm)
Carbonyl (C=O)171.5170.8-0.7 ppm
Alpha-Carbon (Cα)58.259.1+0.9 ppm
Trifluoromethyl (CF₃)124.1 (q)125.5+1.4 ppm

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Systems for Efficient Enantioselective Synthesis

The synthesis of enantiomerically pure α-trifluoromethyl amines is a important goal in medicinal chemistry, as the stereochemistry of these compounds profoundly influences their biological activity. researchgate.net Research is increasingly focused on developing novel catalytic systems for the efficient and highly enantioselective synthesis of molecules like methyl 3,3,3-trifluoroalaninate. These methods can be broadly categorized into several key approaches. nih.gov

One prominent strategy involves the catalytic reduction of CF3-substituted ketimines. nih.gov This includes methods such as hydrogenation and transfer hydrogenation, which are well-established in organic synthesis. nih.gov Another significant area is the catalytic addition of various nucleophiles to CF3-substituted imines, encompassing classic transformations like the Strecker and Mannich reactions. nih.gov A less common but emerging approach is the addition of a trifluoromethyl nucleophile to imines. nih.gov

Recent breakthroughs have seen the use of sophisticated catalysts to achieve high yields and enantioselectivities. For instance, a bifunctional phosphine-thiourea catalyst has been successfully employed in the Strecker reaction of aryl CF3 imines. nih.gov This catalyst is believed to activate the imine through hydrogen bonding while a co-catalyst, methyl acrylate, facilitates the nucleophilic attack of trimethylsilyl (B98337) cyanide. nih.gov Similarly, palladium(II) catalysts supported by PyOX ligands have been utilized for the addition of arylboroxines to N,O-acetals of trifluoroacetaldehyde (B10831). nih.gov

The table below summarizes some of the catalytic systems being explored for the synthesis of α-trifluoromethyl amines.

Catalyst TypeReaction TypeSubstrateKey Features
Bifunctional Phosphine-ThioureaStrecker ReactionAryl CF3 KetiminesHigh efficiency and enantioselectivity; operates at low temperatures. nih.gov
Palladium(II) with PyOX LigandAryl AdditionN,O-acetals of trifluoroacetaldehydeUtilizes arylboroxines as nucleophiles. nih.gov
Chiral Nickel(II) ComplexAsymmetric SynthesisFluorinated IminesEnables gram-scale synthesis of fluorinated amino acids. acs.org

These advancements in catalytic systems are paving the way for more efficient and selective production of chiral fluorinated amino acids like this compound, which are crucial for the development of new pharmaceuticals and agrochemicals.

Advanced Applications in Bioorganic and Medicinal Chemistry Research (excluding clinical data)

The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy to enhance their physicochemical and biological properties. rsc.org The introduction of the trifluoromethyl group from this compound can significantly alter protein structure, increase lipophilicity, and improve metabolic stability. rsc.orgnih.gov These modifications are highly sought after in the design of novel therapeutic agents and research tools.

Fluorinated amino acids serve as valuable probes for studying biological processes. The fluorine atom can act as a tracer for chemical biology studies, allowing for non-invasive monitoring and imaging. rsc.org Furthermore, the unique properties of fluorine can be exploited to modulate the binding affinity and selectivity of peptides and proteins for their biological targets. nih.gov

The synthesis of fluorinated amino acids and their incorporation into larger biomolecules can be achieved through two primary strategies. The first involves using fluorinated building blocks, such as this compound, in peptide synthesis. rsc.org The second approach is the direct fluorination or fluoroalkylation of existing amino acids, peptides, and proteins. rsc.org

Application AreaEffect of Trifluoromethyl GroupResearch Focus
Peptide and Protein EngineeringIncreased lipophilicity and metabolic stability. rsc.orgnih.govDesign of more potent and stable therapeutic peptides.
Biological TracersProvides a unique spectroscopic signature. rsc.orgNon-invasive imaging and monitoring of biological processes.
Enzyme InhibitionMimics natural amino acids to block active sites.Development of targeted enzyme inhibitors for disease treatment.

The growing interest in fluorinated biomolecules is driving the demand for versatile and efficient methods for their synthesis and modification, with this compound being a key player in this field.

Innovative Derivatization Strategies for Enhanced Analytical Resolution

The accurate determination of the enantiomeric purity of chiral compounds like this compound is critical for their application in pharmaceuticals and other regulated industries. Innovative derivatization strategies are being developed to enhance the analytical resolution of these compounds, particularly for chromatographic techniques.

Chiral derivatizing agents are employed to convert enantiomers into diastereomers, which can then be separated on standard achiral columns. mdpi.comnih.gov Several reagents have proven effective for the analysis of amino acids, including fluorinated analogs.

One of the most widely used derivatizing agents is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent. nih.govnih.gov FDAA reacts with the amino group of the amino acid to form diastereomers that can be readily separated by high-performance liquid chromatography (HPLC). nih.gov Other notable derivatizing agents include:

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) nih.gov

o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) nih.gov

These reagents offer varying degrees of enantioselectivity and sensitivity, and the choice of derivatizing agent often depends on the specific analytical challenge. nih.gov For instance, while FDAA generally provides high enantioselectivity, other reagents like S-NIFE may be more suitable for separating specific isomers. nih.gov

The table below compares different chiral derivatizing agents used for the analysis of amino acids.

Derivatizing AgentAbbreviationCommon Analytical TechniqueKey Advantages
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)HPLC-UV, LC-MSHigh enantioselectivity for a wide range of amino acids. nih.govnih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCHPLC-UV, LC-MSEffective for various amino acids. nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEHPLC-UV, LC-MSCan provide better separation for specific isomers. nih.gov
Trifluoroacetic anhydride (B1165640)Chiral GCProduces volatile derivatives suitable for gas chromatography. sigmaaldrich.comsigmaaldrich.com

These advanced derivatization strategies, coupled with modern analytical instrumentation, are essential for ensuring the quality and efficacy of chiral compounds like this compound.

Integration with Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, including fluorinated compounds. The goal is to develop processes that are safer, more efficient, and have a lower environmental impact. While specific green chemistry methodologies for the synthesis of this compound are still emerging, broader trends in organofluorine chemistry point towards a more sustainable future.

One area of focus is the development of safer and more environmentally friendly fluorinating agents. eurekalert.org Traditional methods often rely on hazardous reagents, but research is underway to find greener alternatives. eurekalert.org For example, a novel process for the synthesis of sulfonyl fluorides using a safe and low-cost reagent has recently been developed, highlighting the potential for greener approaches in fluorine chemistry. eurekalert.org

Furthermore, the development of catalytic processes, as discussed in section 7.1, is inherently a green chemistry approach. Catalysts allow for reactions to be carried out with higher atom economy, reduced waste, and often under milder conditions. The use of transition-metal catalysis and novel fluoroalkylating reagents are providing powerful tools for the selective and efficient synthesis of fluorinated amino acids. rsc.org

The development of environmentally friendly synthesis routes for commodity chemicals, such as methyl methacrylate, also provides valuable insights for the production of specialty fluorinated compounds. researchgate.net These efforts often focus on using renewable feedstocks and developing catalysts that minimize waste and energy consumption. researchgate.net

Green Chemistry PrincipleApplication in Fluorinated Amino Acid SynthesisFuture Direction
Use of Safer ReagentsDevelopment of less hazardous fluorinating agents. eurekalert.orgContinued research into non-toxic and readily available fluorine sources.
CatalysisEmployment of catalytic systems for higher efficiency and selectivity. rsc.orgDesign of more robust and recyclable catalysts.
Atom EconomyMaximizing the incorporation of all materials used in the process into the final product.Optimization of reaction pathways to minimize byproducts.
Energy EfficiencyConducting reactions at ambient temperature and pressure.Development of catalysts that operate under milder conditions.

The integration of green chemistry principles into the synthesis of this compound and other fluorinated compounds will be crucial for the long-term sustainability of the chemical industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.